molecular formula C10H18BrN3O2S B565887 2-Iminobiotin (hydrobromide) CAS No. 76985-52-9

2-Iminobiotin (hydrobromide)

Cat. No.: B565887
CAS No.: 76985-52-9
M. Wt: 324.237
InChI Key: JKIJLCYOCQWMQL-UFLZEWODSA-N
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Description

2-Iminobiotin (hydrobromide), also known as 2-Iminobiotin, is a biotin (vitamin H or B7) analog. It is a reversible nitric oxide synthases inhibitor with significant biological activity. 2-Iminobiotin (hydrobromide) has been studied for its potential to protect human neuronal cells from hypoxia-induced cell damage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanidines, including guanidinobiotin, can be achieved through various methods. One common approach involves the catalytic guanylation reaction of amines with carbodiimides. This method is efficient and can be performed under mild conditions . Another method involves the use of transition-metal-catalyzed guanidine synthesis based on classical methods .

Industrial Production Methods

Industrial production of guanidinobiotin typically involves large-scale synthesis using the aforementioned methods. The use of catalytic guanylation reactions is particularly favored due to its efficiency and practicality for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Iminobiotin (hydrobromide) undergoes several types of chemical reactions, including:

    Oxidation: 2-Iminobiotin (hydrobromide) can be oxidized under specific conditions.

    Reduction: It can also undergo reduction reactions.

    Substitution: Substitution reactions are common, where functional groups in guanidinobiotin are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For example, the guanylation reaction of amines with carbodiimides often uses catalysts like scandium (III) triflate .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the guanylation reaction typically produces N,N’,N’'-trisubstituted guanidines .

Scientific Research Applications

Mechanism of Action

2-Iminobiotin (hydrobromide) exerts its effects by inhibiting nitric oxide synthases. It binds to the active site of the enzyme, preventing the production of nitric oxide. This inhibition is reversible, allowing for controlled modulation of nitric oxide levels . The molecular targets involved include murine inducible nitric oxide synthase and rat neuronal nitric oxide synthase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Iminobiotin (hydrobromide) is unique due to its reversible inhibition of nitric oxide synthases, which is not a common feature among biotin analogs. This property makes it particularly valuable in research focused on nitric oxide-related pathways and conditions .

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-amino-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2S.BrH/c11-10-12-6-5-16-7(9(6)13-10)3-1-2-4-8(14)15;/h6-7,9H,1-5H2,(H,14,15)(H3,11,12,13);1H/t6-,7-,9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKIJLCYOCQWMQL-UFLZEWODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)O)N=C(N2)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)O)N=C(N2)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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